1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one
Description
1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one (CAS: 1804199-36-7) is a fluorinated aromatic ketone with the molecular formula C₁₁H₈F₆O₃ (molar mass: 302.17 g/mol). Its structure features a propan-2-one backbone attached to a phenyl ring substituted with two trifluoromethoxy (-OCF₃) groups at the 3- and 4-positions. The electron-withdrawing nature of the trifluoromethoxy substituents significantly influences its electronic properties, solubility, and reactivity. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of trifluoromethoxy groups in bioactive molecules .
Properties
Molecular Formula |
C11H8F6O3 |
|---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O3/c1-6(18)4-7-2-3-8(19-10(12,13)14)9(5-7)20-11(15,16)17/h2-3,5H,4H2,1H3 |
InChI Key |
BDFOUSGMYRPLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid or base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type Variations
Methoxy vs. Trifluoromethoxy Derivatives
1-(3,4-Dimethoxyphenyl)propan-2-one ():
- Substituents: Two methoxy (-OCH₃) groups at 3,4-positions.
- Properties: Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This enhances nucleophilic aromatic substitution reactivity compared to trifluoromethoxy derivatives.
- Applications: Used in synthetic organic chemistry for building blocks in alkaloid synthesis.
- 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one: Substituents: Trifluoromethoxy groups (-OCF₃) are strongly electron-withdrawing, reducing ring electron density and directing electrophilic attacks to meta/para positions. Stability: Higher hydrolytic stability compared to methoxy derivatives due to the inertness of C-F bonds. Applications: Potential use in fluorinated drug candidates (e.g., fenfluramine analogs) .
Bromo vs. Trifluoromethoxy Derivatives
- 1,3-Bis(4-bromophenyl)-2-propanone (): Substituents: Bromine atoms at para positions on two phenyl rings. Reactivity: Bromine acts as a leaving group, enabling nucleophilic substitution or cross-coupling reactions. Applications: Chemical reagent in palladium-catalyzed coupling reactions .
Substituent Position Variations
3,4- vs. 2,5-Bis(trifluoromethoxy)phenylpropan-2-one ():
- 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one (CAS: 1804037-40-8): Substituents: Trifluoromethoxy groups at 2- and 5-positions. Physical Properties: Density = 1.394 g/cm³; predicted boiling point = 228.1°C .
1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one :
- Substituents: Para-substitution relative to the ketone group allows for less steric hindrance, favoring reactions at the carbonyl carbon.
Trifluoromethyl vs. Trifluoromethoxy Derivatives
Benzyloxy vs. Trifluoromethoxy Derivatives
- 1-(3,4-Bis(benzyloxy)phenyl)propan-2-one (): Substituents: Benzyloxy (-OCH₂C₆H₅) groups at 3,4-positions. Reactivity: Bulky benzyloxy groups hinder electrophilic substitution but facilitate deprotection (e.g., hydrogenolysis) for introducing hydroxyl groups. Applications: Key intermediate in synthesizing nicotinic receptor ligands .
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | CAS | Substituents | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one | 1804199-36-7 | 3,4-OCF₃ | 302.17 | N/A | N/A |
| 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one | 1804037-40-8 | 2,5-OCF₃ | 302.17 | 228.1 (predicted) | 1.394 (predicted) |
| 1-(3,4-Dimethoxyphenyl)propan-2-one | N/A | 3,4-OCH₃ | 208.21 | N/A | N/A |
| 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | 4-Br on two phenyl rings | 376.07 | N/A | N/A |
Research Findings and Limitations
- Safety Data: Limited toxicological information is available for trifluoromethoxy derivatives, necessitating further study .
- Reactivity Trends : Trifluoromethoxy groups enhance stability but reduce reactivity compared to methoxy or bromo substituents, impacting their utility in specific reactions.
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